molecular formula C8H15ClN2O2S2 B2379537 N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride CAS No. 1423025-52-8

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride

Cat. No.: B2379537
CAS No.: 1423025-52-8
M. Wt: 270.79
InChI Key: LHMHQQWDRQYUDR-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride is a chemical compound with a unique structure that includes a thiophene ring substituted with aminoethyl and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride typically involves the reaction of 2,5-dimethylthiophene-3-sulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the sulfonamide group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide
  • N-(2-aminoethyl)-thiophene-3-sulfonamide
  • 2,5-dimethylthiophene-3-sulfonamide

Uniqueness

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride is unique due to the presence of both aminoethyl and sulfonamide groups on the thiophene ring, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S2.ClH/c1-6-5-8(7(2)13-6)14(11,12)10-4-3-9;/h5,10H,3-4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMHQQWDRQYUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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